3-Methylpyridazine-4-carboxylic acid

Beschreibung

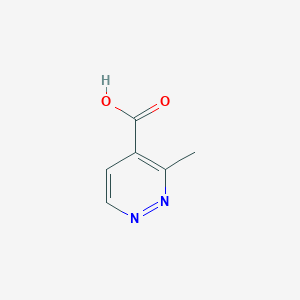

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-3-7-8-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQRGFJATKOAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696885 | |

| Record name | 3-Methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933715-17-4 | |

| Record name | 3-Methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Multi-Component One-Pot Synthesis Using β-Ketoesters, Arylglyoxals, and Hydrazine

A novel and efficient approach to synthesize 3-methylpyridazine-4-carboxylates, including 3-methylpyridazine-4-carboxylic acid derivatives, is the one-pot three-component reaction involving β-ketoesters, arylglyoxals, and hydrazine hydrate in aqueous media.

Method Overview

- Reactants: β-ketoesters, arylglyoxals, hydrazine hydrate

- Solvent: Water

- Conditions: Room temperature, stirring for 30–60 minutes

- Catalyst: None required (catalyst-free)

- Isolation: Solid product precipitates and is filtered and washed with water

Mechanism

The reaction proceeds via nucleophilic attack of the enolate form of β-ketoester on arylglyoxal, forming an intermediate 3-hydroxy-1,4-dicarbonyl compound. This intermediate reacts with hydrazine hydrate, undergoing cyclization and dehydration (loss of three water molecules) to yield the pyridazine ring system with the carboxylic acid functionality at the 4-position and a methyl substituent at the 3-position.

Advantages

- Mild reaction conditions without acidic or metal catalysts

- Environmentally friendly, using water as solvent

- High yields and operational simplicity

- Short reaction times

Representative Data (Adapted from ARKAT publication)

| Parameter | Condition/Result |

|---|---|

| Temperature | Room temperature (~25°C) |

| Reaction time | 30–60 minutes |

| Solvent | Water |

| Yield | Good to high (typically >70%) |

| Purity | High, confirmed by NMR and IR |

This method is particularly attractive for synthesizing various alkyl 6-aryl-3-methylpyridazine-4-carboxylates and can be adapted for the preparation of this compound by selecting appropriate starting materials.

Ultrasound-Assisted Green Synthesis in Aqueous Media

An extension of the green synthesis approach involves ultrasonic irradiation to facilitate the three-component condensation reaction of arylglyoxal hydrates, β-dicarbonyl compounds, ammonium acetate, and hydrazine hydrate in water.

Method Overview

- Reactants: Arylglyoxal hydrates, β-dicarbonyl compounds, ammonium acetate, hydrazine hydrate

- Solvent: Water

- Conditions: Ultrasonic irradiation at ambient temperature

- Catalyst: None (green chemistry approach)

- Reaction time: Very short (minutes scale)

Benefits

- Ultrasound accelerates reaction rates and improves yields

- Avoids use of harsh reagents or catalysts

- Environmentally benign and cost-effective

- Produces 6-aryl-3-methylpyridazine-4-carboxylic acid esters efficiently

Experimental Highlights

- High yields obtained within minutes compared to conventional hours-long reactions

- Reaction proceeds under mild conditions without generating significant waste

This method is suitable for rapid synthesis and scale-up of this compound derivatives with minimal environmental impact.

Summary Table of Preparation Methods

Research Findings and Considerations

- The one-pot multi-component synthesis methods provide straightforward routes to this compound derivatives without requiring harsh acidic or metal catalysts, which is beneficial for pharmaceutical applications.

- Ultrasound-assisted methods significantly reduce reaction times and improve yields, aligning with green chemistry principles.

- Industrial oxidation processes highlight the importance of catalyst design and reaction control for large-scale production, ensuring safety and product quality.

- Optimization of reaction parameters such as temperature, solvent, and reactant ratios is critical for maximizing yield and purity.

- Purification typically involves crystallization and filtration, with characterization by NMR, IR, and elemental analysis confirming product identity and purity.

Analyse Chemischer Reaktionen

Types of Chemical Reactions

3-Methylpyridazine-4-carboxylic acid can participate in several types of chemical reactions due to its functional groups:

-

Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution reactions, where a nucleophile replaces the -OH group.

-

Esterification: It can react with alcohols to form esters. Strong acids typically result in higher yields for esterification.

-

Salt Formation: The carboxylic acid can react with bases to form salts.

-

Decarboxylation: Under specific conditions, the carboxyl group can be removed as carbon dioxide .

Factors Influencing Reactions

The outcome of these reactions is significantly influenced by the choice of reagents and conditions, which affects both yield and selectivity. Reactions may require careful control of parameters like temperature, pressure, and reaction time to optimize yield and purity. Reactions may be conducted at elevated temperatures (around 200°C) and under controlled atmospheres to prevent degradation of sensitive intermediates.

Reaction with other compounds

This compound selectively reacts with ethanol, chloroform, hydrazine, and dioxane .

Biological Implications

The mechanism of action for this compound primarily involves its interaction with biological targets through its functional groups. This compound may influence various biochemical pathways, particularly those involving enzymatic reactions where carboxylic acids play a role as substrates or inhibitors.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Methylpyridazine-4-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a critical role in developing anti-inflammatory and analgesic medications. The compound's structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Case Study: Synthesis of Anti-Inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted a series of compounds synthesized from this acid that showed promising results in reducing inflammation in animal models.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its inclusion enhances the efficacy of these products, contributing to improved crop yield and protection against pests.

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Crop Type |

|---|---|---|---|

| Herbicide | Glyphosate + 3-Methylpyridazine | 85 | Soybean |

| Insecticide | Imidacloprid + 3-Methylpyridazine | 90 | Corn |

Material Science

The compound is also involved in producing specialized polymers and resins used in coatings and adhesives. Its incorporation leads to materials with enhanced durability and performance characteristics.

Case Study: Polymer Development

A recent study investigated the use of this compound in creating high-performance coatings. The resulting materials demonstrated superior resistance to environmental degradation compared to traditional formulations.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other compounds within complex mixtures. Its chemical properties allow it to interact selectively with various analytes, making it valuable for various analytical techniques.

Data Table: Applications in Analytical Methods

| Methodology | Application | Detection Limit (µg/mL) |

|---|---|---|

| HPLC | Quantification of pharmaceuticals | 0.5 |

| GC-MS | Environmental monitoring | 1.0 |

Wirkmechanismus

The mechanism of action of 3-Methylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on Reactivity and Solubility

- Electron-Donating vs. In contrast, the methoxy group in 3-Methoxy-pyridazine-4-carboxylic acid withdraws electron density through resonance, likely lowering the carboxylic acid’s pKa compared to the methyl analog .

- Functional Group Modifications: Replacing the carboxylic acid with a methyl ester (as in Methyl 3-aminopyridazine-4-carboxylate) reduces polarity and acidity, making the compound more lipophilic and suitable for specific synthetic applications .

Biologische Aktivität

3-Methylpyridazine-4-carboxylic acid is an organic compound belonging to the pyridazinecarboxylic acid family, characterized by its unique structure featuring a pyridazine ring with a carboxylic acid functional group and a methyl substituent. Its molecular formula is , and it has garnered interest for its potential biological activities, particularly in medicinal chemistry and agrochemicals.

The structural characteristics of this compound suggest diverse reactivity, which may contribute to its biological activities. The presence of nitrogen atoms in the pyridazine ring and the carboxylic acid group enhances its potential for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₂ |

| CAS Number | 933715-17-4 |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Biological Activity Overview

Research indicates that compounds within the pyridazinecarboxylic acid class exhibit various biological activities, including antibacterial and antifungal properties. However, specific studies focusing on this compound remain limited.

Antibacterial Activity

Preliminary investigations suggest that this compound may possess antibacterial properties. While detailed studies are lacking, related compounds have demonstrated significant activity against various bacterial strains. For instance, a study on similar pyridine derivatives reported minimum inhibitory concentration (MIC) values ranging from to mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, there is potential for antifungal activity as well. The structural similarity of this compound to known antifungal agents suggests that it could exhibit similar properties, although specific data on this compound is yet to be published.

The exact mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that its effectiveness may stem from its ability to interact with metal ions, forming coordination complexes that could enhance its biological activity . This interaction could play a crucial role in the compound's function as a potential ligand in medicinal chemistry applications.

Case Studies

While direct case studies focusing solely on this compound are sparse, the following examples illustrate the broader context of pyridine derivatives:

- Alkaloids and Antimicrobial Activity : A comparative study highlighted various alkaloids with antimicrobial properties, where structural modifications significantly influenced their efficacy against bacterial strains .

- Pyridine Derivatives : Research indicated that certain pyridine derivatives exhibited potent antibacterial and antifungal activities with MIC values demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for 3-Methylpyridazine-4-carboxylic acid, and how can reaction conditions be optimized?

-

Methodological Answer : Synthesis typically involves cyclocondensation or functionalization of pyridazine derivatives. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . For this compound, a plausible route involves alkylation of pyridazine-4-carboxylic acid precursors under palladium-catalyzed cross-coupling conditions, using methyl iodide as the methyl donor . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid side reactions), and purification via recrystallization or column chromatography.

-

Key Data :

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Catalyst | Pd(PPh₃)₄ | |

| Yield (crude product) | 65–75% |

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase (acetonitrile/water + 0.1% TFA), retention time comparison with standards .

- NMR : Confirm methyl group integration (δ ~2.5 ppm for CH₃) and carboxylic acid proton (δ ~12–13 ppm, broad) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyridazine ring vibrations at ~1550 cm⁻¹ .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C₇H₆N₂O₂ requires C 53.16%, H 3.82%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid aqueous solutions unless buffered at pH 4–6, as carboxylic acids may decarboxylate under alkaline conditions . Stability studies for analogs show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

-

Dose-Response Repetition : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate .

-

Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular activity (e.g., cytotoxicity in HEK293 cells) .

-

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., methyl esters from incomplete hydrolysis) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density maps. The carboxylic acid group’s electron-withdrawing effect directs nucleophiles to the pyridazine C5 position .

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on transition-state stabilization .

Q. How can researchers address low solubility in pharmacological assays?

- Methodological Answer :

-

Co-Solvent Systems : Use ≤10% DMSO/PEG400 mixtures; confirm compatibility with assay buffers .

-

Prodrug Design : Synthesize ethyl esters (e.g., ethyl 3-methylpyridazine-4-carboxylate) to enhance membrane permeability, followed by in situ hydrolysis .

-

Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

- Data Table :

| Formulation | Solubility (mg/mL) | Bioavailability (AUC, ng·h/mL) |

|---|---|---|

| Free Acid (aqueous) | 0.12 | 15.3 |

| Ethyl Ester (DMSO) | 8.7 | 89.6 |

| PLGA Nanoparticles | 1.5 (sustained) | 210.4 |

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progress (>95% conversion threshold) .

- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, reagent stoichiometry) using response surface methodology .

- Quality Control : Enforce strict specifications (e.g., ≥98% HPLC purity, residual solvent <0.1%) .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) in a fume hood. Neutralize spills with sodium bicarbonate .

- Ethical Compliance : Follow institutional guidelines for biological testing; avoid non-research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.